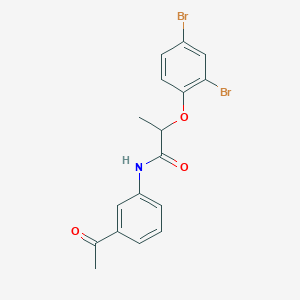![molecular formula C19H22N2O4 B309295 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as EAEAB, is a synthetic compound that belongs to the class of benzamide derivatives. EAEAB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, this compound may exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. In addition, this compound has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer. Furthermore, this compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It is relatively expensive compared to other compounds, and its solubility in water is low. Therefore, it may be challenging to use this compound in certain experiments that require high concentrations or aqueous solutions.
Orientations Futures
There are several future directions for the study of 3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of this compound in animal models and clinical trials. Another potential direction is to investigate the potential of this compound as a therapeutic agent for pain and inflammation. Further studies are needed to determine the optimal dosage, administration route, and efficacy of this compound in animal models and clinical trials. Finally, further studies are needed to investigate the mechanism of action of this compound and its potential applications in other fields, such as biochemistry and pharmacology.
Méthodes De Synthèse
3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with ethyl chloroformate to form ethyl 2-ethoxyphenylcarbamate. The resulting compound is then reacted with ethyl oxalyl chloride to form ethyl 3-oxo-3-(2-ethoxyphenyl)propanoate. Finally, the compound is reacted with ethoxyacetyl chloride to form this compound.
Applications De Recherche Scientifique
3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. In pharmacology, this compound has been shown to have analgesic and anti-inflammatory effects. In biochemistry, this compound has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Propriétés
Formule moléculaire |
C19H22N2O4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-[(2-ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-3-24-13-18(22)20-15-9-7-8-14(12-15)19(23)21-16-10-5-6-11-17(16)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
NCXBZWMZTNUBAE-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC |
SMILES canonique |
CCOCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)

![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B309223.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B309229.png)
![4-chloro-N-(4-fluorophenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309230.png)
![4-chloro-N-cyclohexyl-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309231.png)
![N-(4-chlorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309234.png)